N-(4-溴戊基)邻苯二甲酰亚胺

描述

Synthesis Analysis

The synthesis of N-(4-Bromopentyl)phthalimide involves several key steps, including the reaction of phthalimide with bromine-containing compounds. A notable method includes the reaction of N-hydroxyphthalimide with propargyl bromide, leading to the generation of derivatives through processes like the Mannich reaction (Muhi-eldeen et al., 2012). Additionally, the interaction of N-(4-bromo butyl) phthalimide with phenyl telluro compounds under specific conditions forms various complexes, indicating its versatility in synthesis (Chopra et al., 2021).

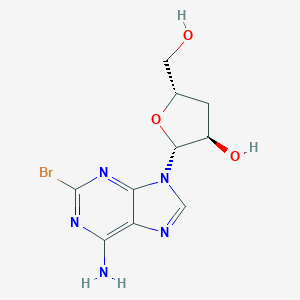

Molecular Structure Analysis

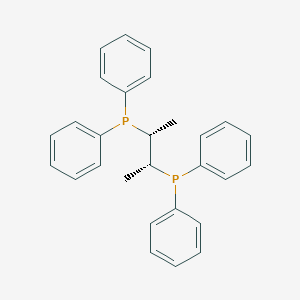

The molecular structure of N-(4-Bromopentyl)phthalimide is characterized by its planar phthalimide group and the attached bromopentyl chain. X-ray diffraction studies provide insights into the spatial arrangement and bond lengths within the molecule, offering a foundation for understanding its chemical reactivity and properties (Batista et al., 2000).

Chemical Reactions and Properties

N-(4-Bromopentyl)phthalimide undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Its reactions include the base-catalyzed Lossen rearrangement and the acid-catalyzed Beckmann rearrangement, leading to the formation of different products depending on the conditions and reagents used (Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of N-(4-Bromopentyl)phthalimide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the molecular structure and the nature of the substituents attached to the phthalimide core (Karthick et al., 2011).

科学研究应用

Vázquez、Rothman 和 Imperiali(2004 年)的一项研究重点介绍了一种新的荧光氨基酸 4-(N,N-二甲基氨基)邻苯二甲酰亚胺,该氨基酸在固相肽合成中显示出检测蛋白质/蛋白质相互作用的潜力 (Vázquez、Rothman 和 Imperiali,2004)。

曼达尔等人(2002 年)讨论了 4-(N-溴乙酰氨基)-邻苯二甲酰亚胺的溶剂化动力学,该探针在蛋白质结合微乳液中显示出前景 (曼达尔等人,2002)。

乔普拉等人(2021 年)合成的 N-[4-(苯碲)丁基]邻苯二甲酰亚胺形成新的汞配合物,为新的催化剂和药物应用提供了潜力 (乔普拉等人,2021)。

普鲁塔、尼古拉延科和鲁平(2014 年)探索的 N-(三氟甲基硫代)邻苯二甲酰亚胺是一种安全、货架稳定的试剂,可直接对硼酸和炔烃进行三氟甲基硫代化,在有机合成以及药物和农化研究和开发中具有潜在应用 (普鲁塔、尼古拉延科和鲁平,2014)。

金达尔和乔雷尔(2014 年)开发了一种 4-氨基取代邻苯二甲酰亚胺的一步合成方法,为创建荧光探针和生物活性化合物提供了便利的方法,用于研究靶标结合和构效关系 (金达尔和乔雷尔,2014)。

安全和危害

While specific safety and hazard information for N-(4-Bromopentyl)phthalimide was not found in the retrieved sources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

N-(4-Bromopentyl)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It is also used in the preparation of imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics . These applications suggest potential future directions in pharmaceutical research and development.

作用机制

Target of Action

It’s known that this compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have been studied for their potential biological activities.

Mode of Action

It’s known that it can react with 1-phenyl-piperazine to get n-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . This suggests that the bromine atom in the compound may be involved in nucleophilic substitution reactions.

Biochemical Pathways

It’s known that it can be used to synthesize imidazo[4,5-b]pyridine derivatives , which are applicable in the preparation of ketolide antibiotics . Ketolides are known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, suggesting a potential pathway that could be affected.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 and CYP2C19 inhibitor .

属性

IUPAC Name |

2-(4-bromopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLLSMVCLJZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286649 | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59353-62-7 | |

| Record name | N-(4-Bromopentyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)